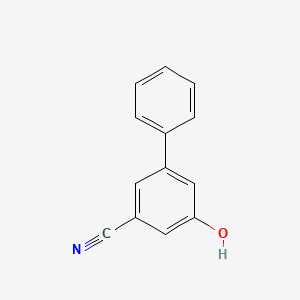

3-Cyano-5-phenylphenol

Overview

Description

3-Cyano-5-phenylphenol is a chemical compound with the CAS Number: 939771-50-3 . It has a molecular weight of 195.22 and is typically stored at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps . Tetrakis (triphenylphosphine)palladium (0) is added to 5-bromobiphenyl-3-ol and zinc cyanide dissolved in DMF in a microwave vessel . The reaction vessel is sealed and heated at 200°C for 300 seconds . The reaction is quenched with water and the product is extracted into DCM . The solution is filtered and concentrated in vacuo . The crude material is then purified by chromatography on silica gel .Molecular Structure Analysis

The molecular formula of this compound is C13H9NO . The IUPAC name is 3-hydroxy-5-phenylbenzonitrile . The compound has a complexity of 249 and a monoisotopic mass of 195.068413911 . It has a rotatable bond count of 1 and a topological polar surface area of 44Ų .Chemical Reactions Analysis

The synthesis of this compound involves a reaction in N,N-dimethyl-formamide at 200°C for 0.0833333 h with microwave irradiation . The yield of the reaction is 38% .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.22 . It is typically stored at room temperature .Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

3-Cyano-5-phenylphenol derivatives have been synthesized and investigated for their potential antioxidant and anti-inflammatory properties. In a study focused on the synthesis and evaluation of novel compounds for in vitro antioxidant and in vivo anti-inflammatory activities, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were created. These compounds showed significant antioxidant activity, with phenolic substitution enhancing their effectiveness. Additionally, some of these compounds exhibited notable anti-inflammatory activity, with percentage inhibition of rat paw edema ranging from 70.2-83.1%, comparable to the standard drug diclofenac. This suggests the potential of this compound derivatives in developing treatments for conditions associated with oxidative stress and inflammation (Madhavi & Sreeramya, 2017).

Adsorption Properties and Environmental Implications

The adsorption behaviors of phenolic compounds on carbon nanotubes (CNTs) have been examined, indicating the interaction between CNTs and aromatic compounds. This study provided insights into the sorption mechanism of polar aromatics to CNTs, highlighting the significance of aromatic structure and -OH substitution. It was found that the adsorption affinity increased with the number of aromatic rings and was significantly enhanced by -OH substitution. This research has implications for understanding the environmental behavior of aromatic compounds and their interactions with nanomaterials like CNTs, suggesting the relevance of this compound in environmental science studies (Lin & Xing, 2008).

Synthetic Applications and Catalysis

This compound and its derivatives have found applications in synthetic chemistry, such as in rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes. These reactions afford substituted indenones or indanones, showcasing the utility of cyanophenyl compounds in constructing complex cyclic skeletons. This demonstrates the role of this compound derivatives in facilitating novel synthetic routes for the generation of biologically and industrially relevant molecules (Miura & Murakami, 2005).

properties

IUPAC Name |

3-hydroxy-5-phenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-6-12(8-13(15)7-10)11-4-2-1-3-5-11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLWYBDRUBPMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684598 | |

| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

939771-50-3 | |

| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane](/img/structure/B1456049.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1456057.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B1456060.png)